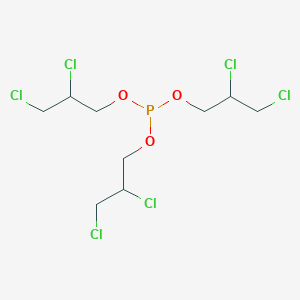
Tris(2,3-dichloropropyl) phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,3-dichloropropyl) phosphite: is a chlorinated organophosphate compound with the molecular formula C9H15Cl6O4P and a molecular weight of 430.9 g/mol . It is commonly used as a flame retardant in various materials, including plastics, textiles, and foams . This compound is known for its effectiveness in reducing the flammability of materials, making it a valuable additive in industries where fire safety is a concern .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(2,3-dichloropropyl) phosphite is typically synthesized through the reaction of phosphorus oxychloride with 2,3-dichloropropanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
POCl3+3C3H6Cl2O→C9H15Cl6O4P+3HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(2,3-dichloropropyl) phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tris(2,3-dichloropropyl) phosphate.
Hydrolysis: In the presence of water, it can hydrolyze to produce phosphoric acid and 2,3-dichloropropanol.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Nucleophiles like amines or alcohols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Tris(2,3-dichloropropyl) phosphate.
Hydrolysis: Phosphoric acid and 2,3-dichloropropanol.
Substitution: Various substituted phosphites depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Tris(2,3-dichloropropyl) phosphite is used as a flame retardant in the synthesis of polymers and resins. It helps in reducing the flammability of these materials, making them safer for use in various applications .
Biology and Medicine: Research has shown that this compound can affect cell viability and induce apoptosis in certain cell lines. It is used in studies related to cell growth and toxicity .
Industry: In the industrial sector, this compound is used in the production of flame-retardant materials, including textiles, foams, and plastics. It is also used as an intermediate in the synthesis of other chemical compounds .
Mécanisme D'action
Tris(2,3-dichloropropyl) phosphite exerts its flame-retardant effects primarily through a condensed phase mechanism . It promotes the formation of a char layer on the surface of the material, which acts as a barrier to heat and oxygen, thereby reducing the flammability . The compound also releases hydrochloric acid upon decomposition, which helps in quenching free radicals and further inhibiting the combustion process .
Comparaison Avec Des Composés Similaires
- Tris(1,3-dichloro-2-propyl) phosphate
- Tris(2-chloroethyl) phosphate
- Tris(2,3-dibromopropyl) phosphate
Comparison: Tris(2,3-dichloropropyl) phosphite is unique due to its specific chlorinated structure, which provides effective flame-retardant properties. Compared to tris(2-chloroethyl) phosphate and tris(2,3-dibromopropyl) phosphate, this compound offers a balance between flame retardancy and environmental impact . Its chlorinated structure allows it to be effective at lower concentrations, reducing the overall chemical load in the final product .
Propriétés
Numéro CAS |
6145-79-5 |
|---|---|
Formule moléculaire |
C9H15Cl6O3P |
Poids moléculaire |
414.9 g/mol |
Nom IUPAC |
tris(2,3-dichloropropyl) phosphite |
InChI |
InChI=1S/C9H15Cl6O3P/c10-1-7(13)4-16-19(17-5-8(14)2-11)18-6-9(15)3-12/h7-9H,1-6H2 |
Clé InChI |
FCFIEBVTVHJMQR-UHFFFAOYSA-N |
SMILES canonique |
C(C(CCl)Cl)OP(OCC(CCl)Cl)OCC(CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


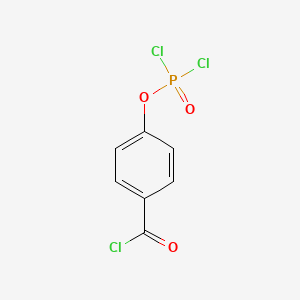
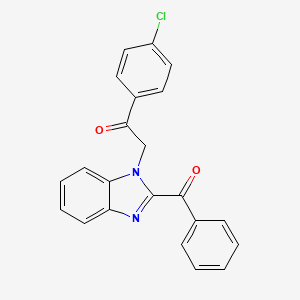

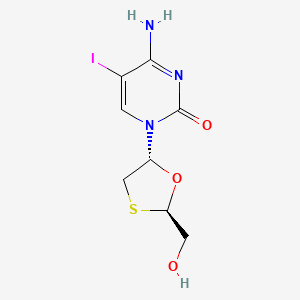
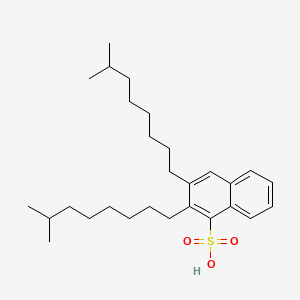
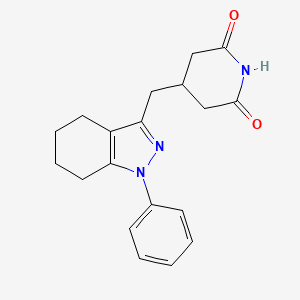
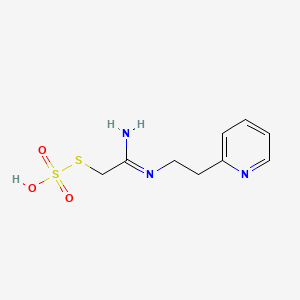
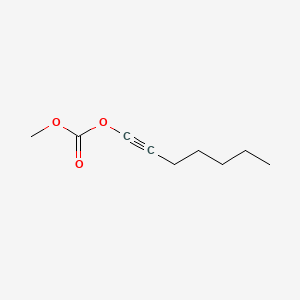
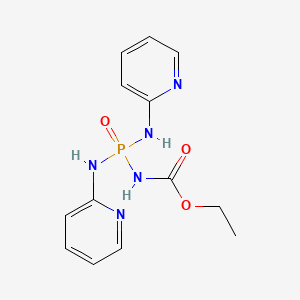

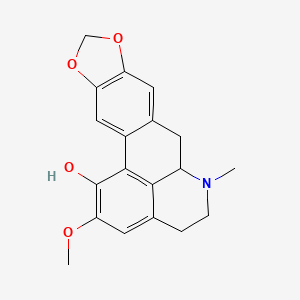
![[4-(2-Phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate](/img/structure/B12790145.png)


